N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide is a chemical compound with the molecular formula C12H13NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide typically involves the reaction of 8-oxo-5,6,7,8-tetrahydroquinoline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Material: 8-oxo-5,6,7,8-tetrahydroquinoline
Reagent: Acetic anhydride
Conditions: Reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction, distillation, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce different tetrahydroquinoline derivatives.
Scientific Research Applications
N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-5,6,7,8-tetrahydroquinoline
- 2,5-Dioxo-5,6,7,8-tetrahydroquinoline
- N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
Uniqueness
N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
62140-84-5 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(8-oxo-6,7-dihydro-5H-quinolin-6-yl)acetamide |
InChI |
InChI=1S/C11H12N2O2/c1-7(14)13-9-5-8-3-2-4-12-11(8)10(15)6-9/h2-4,9H,5-6H2,1H3,(H,13,14) |
InChI Key |
QGYSCWFXOKTNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC2=C(C(=O)C1)N=CC=C2 |
Origin of Product |
United States |
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